molecular formula C16H21NO2 B14617216 1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one CAS No. 57754-72-0

1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one

Cat. No.: B14617216
CAS No.: 57754-72-0
M. Wt: 259.34 g/mol
InChI Key: RURFOWGCYPIZGU-UHFFFAOYSA-N
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Description

1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one is an organic compound with a complex structure. It belongs to the class of benzazepines, which are known for their diverse biological activities. This compound is characterized by the presence of an ethoxy group, multiple methyl groups, and a benzazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one typically involves multiple steps. One common method starts with the preparation of the benzazepine core, followed by the introduction of the ethoxy and methyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include continuous flow synthesis and batch processing, where the reaction parameters are carefully monitored and controlled.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the benzazepine ring, often using halogens or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethoxy-3,3,4,4-tetramethyl-3,4-dihydro-5H-2-benzazepin-5-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an ethoxy group, multiple methyl groups, and a benzazepine core makes it a versatile compound with diverse applications.

Properties

CAS No.

57754-72-0

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-ethoxy-3,3,4,4-tetramethyl-2-benzazepin-5-one

InChI

InChI=1S/C16H21NO2/c1-6-19-14-12-10-8-7-9-11(12)13(18)15(2,3)16(4,5)17-14/h7-10H,6H2,1-5H3

InChI Key

RURFOWGCYPIZGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(C(C(=O)C2=CC=CC=C21)(C)C)(C)C

Origin of Product

United States

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